Pixantrone dimaleate

Catalog No.
S548637
CAS No.
144675-97-8
M.F
C25H27N5O10
M. Wt
557.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pixantrone dimaleate

CAS Number

144675-97-8

Product Name

Pixantrone dimaleate

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

Molecular Formula

C25H27N5O10

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

SVAGFBGXEWPNJC-SPIKMXEPSA-N

SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO and water

Synonyms

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione, 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione, 6,9-AEA-BIQDO, 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione, BBR 2778, BBR-2778, BBR2778, pixantrone

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C2C(=O)C3=C(C(=O)C2=C1NCCN)C=CN=C3)NCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Pixantrone dimaleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of action

    Researchers are continuing to study the exact mechanisms by which pixantrone dimaleate kills cancer cells. It's believed to work through multiple pathways, including DNA damage and disruption of DNA replication [].

  • Drug resistance

    Overcoming drug resistance is a major challenge in cancer treatment. Pixantrone dimaleate has shown activity against cancer cells resistant to other therapies, making it a potential candidate for treating advanced or relapsed cancers [].

  • Combination therapies

    Researchers are investigating the effectiveness of combining pixantrone dimaleate with other chemotherapy drugs or radiotherapy to improve treatment outcomes [].

  • Preclinical studies

    Pixantrone dimaleate is being evaluated in preclinical studies for its potential effectiveness against various cancers, including melanoma, pancreatic cancer, and acute myeloid leukemia [, , ].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Brown to black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P0R64C4CR9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Drug Indication

Pixuvri is indicated as monotherapy for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin B-cell lymphomas (NHL). The benefit of pixantrone treatment has not been established in patients when used as fifth-line or greater chemotherapy in patients who are refractory to last therapy.
Treatment of non-Hodgkin lymphoma

Pharmacology

Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L01DB11

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

Pixantrone dimaleate

Use Classification

Human drugs -> Pixuvri -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Landells LJ, Prescott C, Hay N, Sutcliffe F, Stevens A. NICE guidance on pixantrone monotherapy for multiply relapsed or refractory aggressive non-Hodgkin lymphoma. Lancet Oncol. 2014 Apr;15(4):381-2. PubMed PMID: 24818252.
2: She Z, Zhang T, Wang X, Li X, Song Y, Cheng X, Huang Z, Deng Y. The anticancer efficacy of pixantrone-loaded liposomes decorated with sialic acid-octadecylamine conjugate. Biomaterials. 2014 Jun;35(19):5216-25. doi: 10.1016/j.biomaterials.2014.03.022. Epub 2014 Apr 2. PubMed PMID: 24703714.
3: Longo M, Torre PD, Allievi C, Morisetti A, Al-Fayoumi S, Singer JW. Tolerability and toxicological profile of pixantrone (Pixuvri(®)) in juvenile mice. Comparative study with doxorubicin. Reprod Toxicol. 2014 Mar 3;46C:20-30. doi: 10.1016/j.reprotox.2014.02.006. [Epub ahead of print] PubMed PMID: 24602559.
4: Kurmasheva RT, Reynolds CP, Kang MH, Allievi C, Houghton PJ, Smith MA. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 May;61(5):922-4. doi: 10.1002/pbc.24800. Epub 2013 Oct 26. PubMed PMID: 24166988; PubMed Central PMCID: PMC3951603.
5: Herbrecht R, Cernohous P, Engert A, Le Gouill S, Macdonald D, Machida C, Myint H, Saleh A, Singer J, Wilhelm M, van der Jagt R. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. Ann Oncol. 2013 Oct;24(10):2618-23. doi: 10.1093/annonc/mdt289. Epub 2013 Aug 14. PubMed PMID: 23946328.
6: Péan E, Flores B, Hudson I, Sjöberg J, Dunder K, Salmonson T, Gisselbrecht C, Laane E, Pignatti F. The European Medicines Agency review of pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin's B-cell lymphomas: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2013;18(5):625-33. doi: 10.1634/theoncologist.2013-0020. Epub 2013 Apr 24. PubMed PMID: 23615696; PubMed Central PMCID: PMC3662855.
7: Marolda R, Ruocco C, Cordiglieri C, Toscani C, Antozzi C, Mantegazza R, Baggi F. Differential targeting of immune-cells by Pixantrone in experimental myasthenia gravis. J Neuroimmunol. 2013 May 15;258(1-2):41-50. doi: 10.1016/j.jneuroim.2013.02.021. Epub 2013 Mar 21. PubMed PMID: 23523328.
8: Papadatos-Pastos D, Pettengell R. Pixantrone: merging safety with efficacy. Expert Rev Hematol. 2013 Feb;6(1):25-33. doi: 10.1586/ehm.12.61. Review. PubMed PMID: 23373776.
9: Salvatorelli E, Menna P, Paz OG, Chello M, Covino E, Singer JW, Minotti G. The novel anthracenedione, pixantrone, lacks redox activity and inhibits doxorubicinol formation in human myocardium: insight to explain the cardiac safety of pixantrone in doxorubicin-treated patients. J Pharmacol Exp Ther. 2013 Feb;344(2):467-78. doi: 10.1124/jpet.112.200568. Epub 2012 Nov 28. PubMed PMID: 23192654.

Explore Compound Types